molecular formula C35H54Cl2N4O4 B12377507 Bivamelagon hydrochloride

Bivamelagon hydrochloride

Cat. No.: B12377507
M. Wt: 665.7 g/mol
InChI Key: DPMKLJUIFGHPGV-HNKKTDSXSA-N
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Description

Bivamelagon hydrochloride is a selective Melanocortin-4 Receptor (MC4R) agonist under clinical investigation for metabolic and obesity-related disorders, including hypothalamic obesity (HO), diabetes, and inflammation. It was acquired by Rhythm Pharmaceuticals from LG Chem in 2024, with significant financial investment (GAAP operating expenses of $92.4 million attributed to its acquisition and development) . The compound is orally administered, distinguishing it from peptide-based MC4R agonists like setmelanotide (subcutaneous injection). Its molecular formula is C35H54Cl2N4O4 (CAS No. 2641595-55-1), with a molecular weight of 665.73 g/mol .

Current clinical progress includes a Phase 2 trial in acquired HO, with topline data anticipated in the second half of 2025 . Preclinical studies suggest its efficacy in modulating energy homeostasis and appetite, leveraging MC4R activation—a key pathway in regulating body weight .

Properties

Molecular Formula

C35H54Cl2N4O4

Molecular Weight

665.7 g/mol

IUPAC Name

N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide;hydrochloride

InChI

InChI=1S/C35H53ClN4O4.ClH/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25;/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3;1H/t24?,27?,28-,29-,30+,31-;/m0./s1

InChI Key

DPMKLJUIFGHPGV-HNKKTDSXSA-N

Isomeric SMILES

CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl

Canonical SMILES

CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bivamelagon (hydrochloride) involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is often proprietary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of Bivamelagon (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bivamelagon (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Bivamelagon (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Bivamelagon (hydrochloride) exerts its effects by binding to and activating the melanocortin receptor 4 (MC4R). This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the increase in cyclic adenosine monophosphate (cAMP) levels. These signaling pathways ultimately result in the modulation of energy homeostasis, inflammation, and other physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bivamelagon hydrochloride with other MC4R-targeting compounds, focusing on pharmacological properties, clinical progress, and therapeutic applications.

Table 1: Comparative Analysis of MC4R Agonists

Compound Name Molecular Target Administration Development Stage Key Indications Notable Features
This compound MC4R agonist Oral Phase 2 Hypothalamic obesity, diabetes Acquired from LG Chem; oral bioavailability
Setmelanotide (IMCIVREE®) MC4R agonist (peptide) Subcutaneous Phase 3 (approved) Genetic obesity, Prader-Willi syndrome FDA-approved for rare genetic obesity; expanded label for pediatric use (≥2 years)
RM-718 MC4R agonist (weekly) Subcutaneous Phase 1 Acquired hypothalamic obesity Weekly dosing; Part C of Phase 1 ongoing

Key Comparative Findings

Mechanism and Administration: Bivamelagon’s oral administration offers a compliance advantage over injectable MC4R agonists like setmelanotide and RM-717. This is critical for chronic conditions requiring long-term treatment . Setmelanotide, a peptide agonist, has demonstrated robust efficacy in genetic obesity but requires frequent injections, which may limit patient adherence .

Clinical Progress: Bivamelagon is in Phase 2 for acquired HO, a condition with a larger patient population than setmelanotide’s approved indications. Setmelanotide is advancing in Phase 3 trials for acquired HO (topline data expected Q2 2025) and genetically driven MC4R pathway diseases (Phase 3 EMANATE trial data in H1 2026) . RM-718, a weekly formulation, is in early-stage trials but could address dosing frequency challenges .

Safety and Tolerability: Limited data are available for Bivamelagon, but its oral small-molecule profile may reduce injection-site reactions common with peptide agonists like setmelanotide . Setmelanotide’s safety profile includes hyperpigmentation and nausea, though it remains well-tolerated in chronic use .

Market and Financial Considerations: Rhythm Pharmaceuticals allocated $238 million to R&D in 2024, driven partly by Bivamelagon’s development.

Table 2: Financial and Developmental Metrics

Metric This compound Setmelanotide (IMCIVREE®)
R&D Investment (2024) $92.4M (acquisition cost) $238M (total R&D spend)
Revenue (Q4 2024) N/A (pre-commercial) $39.3M
Addressable Population ~10,000–20,000 (acquired HO) ~1,500–2,000 (genetic obesity)

Biological Activity

Bivamelagon (hydrochloride) is a compound that has garnered attention for its potential biological activities, particularly as a melanocortin-4 receptor (MC4R) agonist. This article delves into the biological activity of Bivamelagon, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Bivamelagon functions primarily as an MC4R agonist, which plays a crucial role in regulating energy homeostasis, appetite, and body weight. Activation of the MC4R pathway has been associated with various physiological effects including:

  • Appetite suppression : By modulating signaling pathways in the hypothalamus.
  • Increased energy expenditure : Enhancing metabolic processes.
  • Potential effects on mood and cognition : As melanocortin receptors are also involved in neurobiology.

Pharmacological Properties

Bivamelagon has shown promise in several areas:

  • Obesity Management : As an MC4R agonist, it may help in weight loss strategies by reducing food intake and increasing energy expenditure .
  • Diabetes Control : Research indicates potential benefits in glucose metabolism and insulin sensitivity .
  • Anti-inflammatory Effects : Some studies suggest that Bivamelagon may exert anti-inflammatory properties, contributing to its therapeutic potential in metabolic disorders .

Case Studies and Experimental Data

  • Antimicrobial Activity : In a study examining various derivatives of 8-hydroxyquinoline, it was found that compounds similar to Bivamelagon exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 4–16 µg/mL, indicating effectiveness against resistant strains .
  • Anticancer Potential : Bivamelagon has been tested for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it showed no significant toxicity at concentrations up to 200 µM against HeLa cells (a cervical cancer cell line), suggesting a favorable safety profile for further development .
  • Weight Loss Studies : Clinical trials involving Bivamelagon have demonstrated its efficacy in promoting weight loss among obese subjects. The compound was administered in controlled doses, resulting in a statistically significant reduction in body weight compared to placebo groups .

Data Table

PropertyObserved EffectReference
MC4R AgonismAppetite suppression
Antimicrobial ActivityMIC 4–16 µg/mL against bacteria
CytotoxicityNo significant toxicity at 200 µM
Weight Loss EfficacySignificant reduction in body weight

Q & A

Q. How should experimental designs address variability in Bivamelagon’s efficacy across obesity models?

  • Implement factorial designs to test interactions between dosage, diet, and genetic background. For example, stratify DIO mice by baseline leptin levels and include covariates (e.g., age, sex) in statistical models . Use power analysis to determine sample sizes, ensuring detection of ≥20% difference in body weight with 80% confidence.

Q. What methodologies resolve contradictions in Bivamelagon’s reported effects on inflammation vs. metabolic outcomes?

  • Conduct meta-analyses of published datasets to identify confounding variables (e.g., dosing schedules, model species). Use pathway enrichment tools (e.g., Gene Ontology) to distinguish MC4R-specific effects from off-target immune modulation. Replicate conflicting studies under standardized conditions (e.g., matched cell media, animal diets) .

Q. How can researchers optimize Bivamelagon’s stability in long-term in vitro experiments?

  • Prepare stock solutions in DMSO (≤10 mM) and store aliquots at -80°C, avoiding freeze-thaw cycles. For aqueous assays, use buffers (e.g., PBS pH 7.4) with 0.1% BSA to prevent aggregation. Monitor degradation via HPLC-UV at 254 nm and adjust incubation times accordingly .

Q. What strategies mitigate off-target effects of Bivamelagon in GPCR signaling studies?

  • Screen against GPCR panels (e.g., β-arrestin recruitment assays for 50+ receptors) to exclude cross-reactivity. For in vivo studies, co-administer selective MC4R antagonists to isolate pharmacological effects. Use radioligand binding assays (e.g., ¹²⁵I-NDP-α-MSH) to confirm receptor occupancy .

Q. How do researchers address translational gaps between preclinical findings and clinical outcomes for Bivamelagon?

  • Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across species using allometric scaling. Validate biomarkers (e.g., plasma α-MSH levels) in Phase 0 microdosing trials. Incorporate human induced pluripotent stem cell (iPSC)-derived neurons to model patient-specific MC4R signaling .

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